4-(4-Chlorophenyl)-2,6-piperidinedione-d4
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Overview
Description
4-(4-Chlorophenyl)-2,6-piperidinedione-d4 is a deuterated derivative of 4-(4-Chlorophenyl)-2,6-piperidinedione. This compound is characterized by the presence of a piperidinedione ring substituted with a 4-chlorophenyl group. The deuterium atoms in the compound are used to study metabolic pathways and reaction mechanisms due to their unique properties compared to hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and deuterated malonic acid derivatives.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with deuterated malonic acid derivatives under basic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as piperidine, to form the piperidinedione ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium content in the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2,6-piperidinedione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
4-(4-Chlorophenyl)-2,6-piperidinedione-d4 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium content.
Biology: Employed in metabolic studies to understand the behavior of similar non-deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect. The compound may interact with enzymes and receptors, altering their activity and providing valuable information for drug development and metabolic studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2,6-piperidinedione: The non-deuterated analog of the compound.
4-(4-Bromophenyl)-2,6-piperidinedione: A similar compound with a bromine atom instead of chlorine.
4-(4-Fluorophenyl)-2,6-piperidinedione: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-2,6-piperidinedione-d4 is unique due to its deuterium content, which provides distinct advantages in studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms allows for the investigation of kinetic isotope effects and offers insights into the behavior of similar non-deuterated compounds.
Properties
IUPAC Name |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWYRYCGOBBKD-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2CC(=O)NC(=O)C2)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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